1,6-Bis(trifluoromethoxy)naphthalene 1,6-Bis(trifluoromethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15890217
InChI: InChI=1S/C12H6F6O2/c13-11(14,15)19-8-4-5-9-7(6-8)2-1-3-10(9)20-12(16,17)18/h1-6H
SMILES:
Molecular Formula: C12H6F6O2
Molecular Weight: 296.16 g/mol

1,6-Bis(trifluoromethoxy)naphthalene

CAS No.:

Cat. No.: VC15890217

Molecular Formula: C12H6F6O2

Molecular Weight: 296.16 g/mol

* For research use only. Not for human or veterinary use.

1,6-Bis(trifluoromethoxy)naphthalene -

Specification

Molecular Formula C12H6F6O2
Molecular Weight 296.16 g/mol
IUPAC Name 1,6-bis(trifluoromethoxy)naphthalene
Standard InChI InChI=1S/C12H6F6O2/c13-11(14,15)19-8-4-5-9-7(6-8)2-1-3-10(9)20-12(16,17)18/h1-6H
Standard InChI Key OMHZPYQONHTQSP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)OC(F)(F)F

Introduction

1,6-Bis(trifluoromethoxy)naphthalene is an organic compound characterized by the presence of two trifluoromethoxy groups attached to a naphthalene ring at the 1 and 6 positions. Its molecular formula is C12H6F6O2, and it has a molecular weight of approximately 296.16 g/mol. This compound is notable for its unique chemical properties, particularly the influence of the trifluoromethoxy groups on its reactivity and solubility in various solvents.

Synthesis of 1,6-Bis(trifluoromethoxy)naphthalene

The synthesis of 1,6-Bis(trifluoromethoxy)naphthalene typically involves introducing trifluoromethoxy groups to a naphthalene precursor. Common synthetic routes include the reaction of naphthalene derivatives with trifluoromethoxy reagents under controlled conditions. One notable method is the use of trifluoromethoxylation reactions, where naphthalene or its derivatives are treated with trifluoromethoxy sources such as trifluoromethyltrimethylsilane in the presence of a catalyst like palladium.

Interaction Studies and Mechanisms

Interaction studies involving 1,6-Bis(trifluoromethoxy)naphthalene focus on its reactivity with other molecules in both chemical and biological systems. The trifluoromethoxy groups significantly influence its interaction profile, potentially affecting solubility, stability, and reactivity. Detailed mechanisms of action remain an area for future research, as the compound's unique electronic properties lead to significant reactivity patterns useful in synthetic organic chemistry.

Comparison with Similar Compounds

Several compounds share structural similarities with 1,6-Bis(trifluoromethoxy)naphthalene, including 1,7-Bis(trifluoromethoxy)naphthalene and 2,6-Bis(trifluoromethoxy)naphthalene. These compounds highlight the uniqueness of 1,6-Bis(trifluoromethoxy)naphthalene based on its specific substitution pattern and resultant properties.

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1,7-Bis(trifluoromethoxy)naphthaleneSimilar bis(trifluoromethoxy) substitutionDifferent substitution position affects reactivity
2,6-Bis(trifluoromethoxy)naphthaleneTrifluoromethoxy groups at different positionsVaries in solubility and chemical behavior
9,10-Bis(trifluoromethyl)benzobarreleneContains trifluoromethyl insteadExhibits different electronic properties

Scientific Uses and Future Research

1,6-Bis(trifluoromethoxy)naphthalene has several applications in scientific research, particularly in exploring new chemical pathways or developing innovative materials. Its unique properties make it valuable for researchers in organic chemistry and materials science. Future research should focus on understanding its detailed mechanisms of action and expanding its applications in various fields.

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